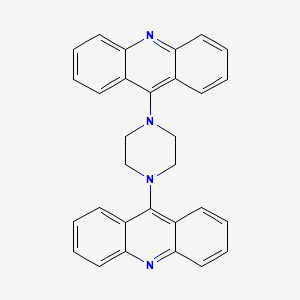

9,9'-Piperazine-1,4-diyldiacridine

Description

9,9'-Piperazine-1,4-diyldiacridine is a dimeric compound featuring a central piperazine core linked to two acridine moieties via C9 positions. This structure combines the planar aromatic acridine system, known for intercalation with DNA/RNA and anticancer activity, with the flexible piperazine spacer, which enhances solubility and modulates pharmacokinetic properties . The compound is hypothesized to exhibit dual functionality: (i) DNA-binding via acridine intercalation and (ii) secondary interactions (e.g., hydrogen bonding, electrostatic) mediated by the piperazine linker.

Propriétés

Formule moléculaire |

C30H24N4 |

|---|---|

Poids moléculaire |

440.5 g/mol |

Nom IUPAC |

9-(4-acridin-9-ylpiperazin-1-yl)acridine |

InChI |

InChI=1S/C30H24N4/c1-5-13-25-21(9-1)29(22-10-2-6-14-26(22)31-25)33-17-19-34(20-18-33)30-23-11-3-7-15-27(23)32-28-16-8-4-12-24(28)30/h1-16H,17-20H2 |

Clé InChI |

XTKZVYQACBEXRA-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C5=C6C=CC=CC6=NC7=CC=CC=C75 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE typically involves the reaction of acridine derivatives with piperazine. One common method includes the nucleophilic substitution reaction where acridine is reacted with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the acridine moieties to dihydroacridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .

Applications De Recherche Scientifique

Chemistry: In chemistry, 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in its ability to intercalate with DNA. This property makes it a valuable tool for studying DNA interactions and developing new therapeutic agents for treating diseases such as cancer .

Medicine: In medicine, acridine derivatives, including 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE, are being investigated for their potential as anticancer agents. Their ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells makes them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its strong fluorescence properties. It is also explored for its potential use in organic electronics and photophysical applications .

Mécanisme D'action

The mechanism of action of 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells . The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following piperazine-bridged dimers share structural or functional similarities with 9,9'-Piperazine-1,4-diyldiacridine:

Piperazine-1,4-diyldiacridine vs. Piperazine-1,4-diyldipyridin-2-amine (5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine))

- Structural Differences : Replaces acridine with pyridin-2-amine groups.

- Synthesis : Prepared via Buchwald-Hartwig coupling or nucleophilic substitution, yielding 95% purity .

- Bioactivity : Pyridin-2-amine derivatives are explored as kinase inhibitors or antimicrobial agents, though specific data for this compound is pending .

- ADME Properties : Molecular weight = 270.33 g/mol; higher solubility than acridine analogs due to reduced hydrophobicity .

Piperazine-1,4-diyldiacridine vs. 2,2'-(Piperazine-1,4-diyl)bis(10-ethyl-5-deazaflavin) (Compound 4o)

- Structural Differences : Substitutes acridine with 5-deazaflavin, a flavin analog with redox activity.

- Bioactivity : Displays potent antitumor activity (IC₅₀ = 0.98 μM against MCF7 cells) due to dual kinase inhibition and DNA damage .

- SAR Insight : Ethyl groups at N-10 enhance cellular uptake and target affinity .

- Limitations : Higher molecular weight (MW = 529.7 g/mol) may reduce blood-brain barrier penetration compared to acridine derivatives .

Piperazine-1,4-diyldiacridine vs. Piperazine-1,4-diylbis(1,3,4-thiadiazole) Derivatives

- Structural Differences : Uses 1,3,4-thiadiazole pharmacophores instead of acridine.

- Synthesis : Achieved via nucleophilic substitution between piperazine and thiadiazole precursors (yield = 72–98%) .

- Bioactivity : Broad-spectrum antimicrobial activity (e.g., C20H16N8O4S4 inhibits E. coli with MIC = 8 μg/mL) .

- ADME : Lower logP values (1.2–2.5) suggest superior solubility relative to acridine dimers .

Piperazine-1,4-diyldiacridine vs. Hydroxypyridinone-Diamine Hybrids (Series IIb)

- Structural Differences: Incorporates hydroxypyridinone (HOPO) chelators and alkyl linkers.

- Bioactivity : Acts as neuroprotective agents by inhibiting advanced glycation end products (AGEs; IC₅₀ = 1.2–3.8 μM) .

- Synthesis : 7–11 steps with overall yields of 2–57%; piperazine-1,4-dialkyl spacers improve metabolic stability .

Data Tables

Table 1: Structural and Bioactivity Comparison

| Compound | Molecular Weight (g/mol) | Linker Type | Key Bioactivity | IC₅₀/MIC |

|---|---|---|---|---|

| 9,9'-Piperazine-1,4-diyldiacridine | ~450 (estimated) | Piperazine | Anticancer (hypothesized) | N/A |

| Piperazine-1,4-diyldipyridin-2-amine | 270.33 | Piperazine | Kinase inhibition (pending) | N/A |

| 2,2'-(Piperazine-1,4-diyl)bis(5-deazaflavin) | 529.7 | Piperazine | Antitumor (MCF7) | 0.98 μM |

| Piperazine-1,4-diylbis(thiadiazole) | 428.4 | Piperazine | Antimicrobial (E. coli) | 8 μg/mL |

| HOPO-diamine hybrids (IIb-1) | 472.9 | Piperazine-diamide | AGE inhibition | 1.2 μM |

Key Research Findings

Linker Flexibility : Piperazine spacers enhance conformational adaptability, improving target engagement compared to rigid linkers (e.g., amides) .

Acridine vs. Pyridine/Thiadiazole : Acridine’s planar structure favors DNA intercalation, while pyridine/thiadiazole derivatives prioritize enzyme inhibition .

Solubility Trade-offs : Bulky hydrophobic groups (e.g., acridine) reduce solubility but increase membrane permeability, whereas polar groups (e.g., HOPO) improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.